4-(5-Ethyl-2-(ethylthio)thiophen-3-yl)-2,7,7-trimethyl-5-oxo-N-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
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Overview
Description
- This compound belongs to the class of heterocyclic compounds, specifically pyrimidines. Pyrimidine derivatives have been widely studied due to their diverse pharmacological activities.
- The structure of the compound consists of a pyrimidine core with additional functional groups, including an ethylthio substituent, a pyridine ring, and a hexahydroquinoline moiety.
Preparation Methods
- Synthetic routes for this compound involve the assembly of its various components. While I don’t have specific synthetic details for this exact compound, I can provide general insights.
- Industrial production methods may include multi-step reactions, starting from commercially available precursors. Researchers often employ techniques like condensation reactions, cyclizations, and functional group transformations.
Chemical Reactions Analysis
- The compound may undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions depend on the specific reaction. For example:
Oxidation: Use oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employ reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Substituents can be introduced using nucleophilic or electrophilic substitution reactions.
- Major products formed will vary based on the reaction type and starting materials.
Scientific Research Applications
- In chemistry, this compound could serve as a building block for designing new molecules with specific properties.
- In biology, it might be investigated for its interactions with enzymes, receptors, or cellular pathways.
- In medicine, researchers may explore its potential as an antifibrotic agent or evaluate its effects on specific diseases.
- In industry, applications could range from materials science to drug development.
Mechanism of Action
- The compound’s mechanism of action likely involves interactions with specific molecular targets. For instance:
- It could inhibit enzymes involved in fibrosis (e.g., collagen prolyl 4-hydroxylases ).
- It might modulate signaling pathways related to tissue repair and fibrosis.
- Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
- Similar compounds may include other pyrimidine derivatives, such as benzimidazoles .
- Highlighting its uniqueness would involve discussing specific structural features, functional groups, and biological activities.
Properties
CAS No. |
441783-85-3 |
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Molecular Formula |
C26H31N3O2S2 |
Molecular Weight |
481.7 g/mol |
IUPAC Name |
4-(5-ethyl-2-ethylsulfanylthiophen-3-yl)-2,7,7-trimethyl-5-oxo-N-pyridin-2-yl-1,4,6,8-tetrahydroquinoline-3-carboxamide |
InChI |
InChI=1S/C26H31N3O2S2/c1-6-16-12-17(25(33-16)32-7-2)22-21(24(31)29-20-10-8-9-11-27-20)15(3)28-18-13-26(4,5)14-19(30)23(18)22/h8-12,22,28H,6-7,13-14H2,1-5H3,(H,27,29,31) |
InChI Key |
RWOHTRLFXRDBOE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(S1)SCC)C2C3=C(CC(CC3=O)(C)C)NC(=C2C(=O)NC4=CC=CC=N4)C |
Origin of Product |
United States |
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